2-(Tetrahydro-2H-pyran-3-yl)ethanol
Overview
Description
2-(Tetrahydro-2H-pyran-3-yl)ethanol is an organic compound belonging to the class of alcohols. It is characterized by a tetrahydropyran ring attached to an ethyl group with a hydroxyl (-OH) group at the terminal carbon. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Hydroxylation of Tetrahydropyran: One common method involves the hydroxylation of tetrahydropyran using oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).
Reduction of Tetrahydropyran Derivatives: Another approach is the reduction of tetrahydropyran derivatives, such as tetrahydropyran-3-one, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods: In an industrial setting, the compound can be synthesized through catalytic hydrogenation of pyran derivatives or by employing biocatalysts for selective hydroxylation reactions. These methods ensure high yield and purity, making the compound suitable for large-scale production.
Types of Reactions:
Oxidation: this compound can be oxidized to form tetrahydropyran-3-one using oxidizing agents like chromium trioxide (CrO3) or Dess-Martin periodinane (DMP).
Reduction: The compound can undergo reduction reactions to produce tetrahydropyran derivatives, such as tetrahydropyran-3-ol.
Substitution: It can participate in substitution reactions, where the hydroxyl group can be replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acidic medium, Dess-Martin periodinane (DMP) in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in ether, sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in pyridine, phosphorus tribromide (PBr3) in ether.
Major Products Formed:
Oxidation: Tetrahydropyran-3-one
Reduction: Tetrahydropyran-3-ol
Substitution: Halogenated derivatives, such as 2-(Tetrahydro-2H-pyran-3-yl)ethyl chloride
Scientific Research Applications
2-(Tetrahydro-2H-pyran-3-yl)ethanol finds applications in various fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to understand enzyme-substrate interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: It is utilized in the production of polymers, resins, and other materials due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 2-(Tetrahydro-2H-pyran-3-yl)ethanol exerts its effects depends on its specific application. For instance, in biochemical studies, it may act as a substrate for enzymes, undergoing hydrolysis or oxidation. In pharmaceutical applications, it may interact with biological targets, such as receptors or enzymes, to modulate biological processes.
Molecular Targets and Pathways Involved:
Enzymes: Various hydrolases and oxidases can interact with the compound.
Receptors: Potential binding to specific receptors involved in signaling pathways.
Comparison with Similar Compounds
Tetrahydropyran-3-ol
Tetrahydropyran-3-one
2-(Tetrahydro-2H-pyran-2-yl)ethanol
Properties
IUPAC Name |
2-(oxan-3-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c8-4-3-7-2-1-5-9-6-7/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQNKCUQFRSBHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901307452 | |
Record name | Tetrahydro-2H-pyran-3-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901307452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1050493-77-0 | |
Record name | Tetrahydro-2H-pyran-3-ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1050493-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydro-2H-pyran-3-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901307452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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